molecular formula C16H21N3O3S B2418093 Tert-butyl 3-oxo-2-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 931744-35-3

Tert-butyl 3-oxo-2-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No. B2418093
M. Wt: 335.42
InChI Key: QNZSHVHHFSEGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-oxo-2-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, also known as TOTD, is a novel compound with potential applications in scientific research. It belongs to the class of spirocyclic compounds and has a unique structure that makes it an interesting candidate for various biomedical applications.

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, highlights the mirror symmetry and chair conformation within the crystal structures. These features are crucial for understanding the molecular interactions and stability of these compounds, which can be pivotal for designing drugs with specific targeting mechanisms (Yongkwan Dong et al., 1999).

Novel Synthetic Routes

The development of new synthetic methods for spirocyclic amide derivatives demonstrates the potential for creating a variety of biologically active compounds. For instance, the oxidative cleavage followed by amine coupling and deprotection routes offers a novel pathway for synthesizing compounds with potential therapeutic applications (R. Srinivasan et al., 2012).

Biological Activity and Drug Development

Compounds related to "Tert-butyl 3-oxo-2-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate" show promise in various biological applications. For example, analogs of paclitaxel and docetaxel with modifications at the 3'-position have been synthesized to study their ability to stimulate microtubule formation and cytotoxicity against melanoma cells, showcasing the therapeutic potential of these compounds (S. M. Ali et al., 1995).

Chemical Space Exploration

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and its derivatives opens up new chemical spaces for drug discovery. These compounds provide a scaffold for further modification, potentially leading to novel drug candidates with unique pharmacological properties (M. J. Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 2-oxo-3-thiophen-2-yl-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-15(2,3)22-14(21)19-8-6-16(7-9-19)17-12(13(20)18-16)11-5-4-10-23-11/h4-5,10H,6-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZSHVHHFSEGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-2-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

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